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Compound of Interest

Compound Name: (6-Methoxypyridin-2-YL)methanol

Cat. No.: B151914 Get Quote

(6-Methoxypyridin-2-YL)methanol has emerged as a significant building block in medicinal

chemistry, offering a versatile scaffold for the development of novel therapeutic agents. Its

inherent structural features, including the nucleophilic hydroxymethyl group and the variously

substituted pyridine ring, provide a foundation for synthesizing diverse molecular architectures

with a wide range of biological activities. This technical guide delves into the synthesis, key

applications, and structure-activity relationships of compounds derived from this valuable

synthon, providing researchers and drug development professionals with a comprehensive

overview of its potential.

Synthesis and Physicochemical Properties
(6-Methoxypyridin-2-YL)methanol is a commercially available compound, but can also be

synthesized through various laboratory methods. A common route involves the reduction of 6-

methoxypyridine-2-carboxylic acid or its esters.
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Property Value

Molecular Formula C₇H₉NO₂

Molecular Weight 139.15 g/mol

CAS Number 63071-12-5

Appearance Off-white to yellow solid

Melting Point 35-39 °C

Boiling Point 118-120 °C at 10 mmHg

Applications in Drug Discovery
The (6-Methoxypyridin-2-YL)methanol motif has been successfully incorporated into

molecules targeting a range of diseases, most notably in the fields of pain management and

infectious diseases.

Transient Receptor Potential Vanilloid 3 (TRPV3)
Antagonists for Pain Management
Derivatives of (pyridin-2-yl)methanol have been identified as potent and selective antagonists

of the Transient Receptor Potential Vanilloid 3 (TRPV3) channel.[1] TRPV3 is a non-selective

cation channel implicated in pain sensation and inflammation.[2][3][4] Over-activation of this

channel is associated with various pathological pain states.

A key derivative, cis-3-[(S)-hydroxy(pyridin-2-yl)methyl]-1-methyl-3-[4-(trifluoromethyl)pyridin-2-

yl]cyclobutanol, demonstrated significant TRPV3 inhibitory activity with an IC₅₀ of 0.38 µM and

has shown efficacy in preclinical models of neuropathic pain.[5] The pyridinyl methanol moiety

is crucial for this activity.

Table 1: Structure-Activity Relationship of (Pyridin-2-yl)methanol Derivatives as TRPV3

Antagonists
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Compound R Group on Pyridine IC₅₀ (µM)

Lead Compound 4-(trifluoromethyl) 0.38

Analog 1 4-chloro >10

Analog 2 4-methoxy 5.2

The data suggests that electron-withdrawing groups at the 4-position of the second pyridine

ring enhance the antagonistic activity.

Anti-Mycobacterial Agents
The amine precursor, (6-methoxypyridin-2-yl)methanamine, derived from (6-Methoxypyridin-
2-YL)methanol, serves as a crucial building block for the synthesis of pyrazolo[1,5-

a]pyrimidines, a class of compounds with potent anti-mycobacterial activity.[6][7][8] These

compounds are being investigated as potential treatments for tuberculosis (TB), a major global

health concern.

Table 2: Anti-Mycobacterial Activity of Pyrazolo[1,5-a]pyrimidine Derivatives

Compound
R Group on Pyrazolo[1,5-
a]pyrimidine

MIC₉₀ (µg/mL) against M.
tuberculosis H37Rv

48 3-(4-fluorophenyl)-5-phenyl >32

22 3-(4-fluorophenyl)-5-H 0.89

45
3-(4-fluorophenyl)-5-phenyl, 6'-

fluoro on pyridylmethylamine
>32

The structure-activity relationship studies indicate that substitutions on the pyrazolo[1,5-

a]pyrimidine core significantly impact the anti-mycobacterial potency.[6]

Experimental Protocols
Synthesis of (6-Methoxypyridin-2-YL)methanol
Method 1: Reduction of 6-Methoxypicolinic Acid with Lithium Aluminium Hydride
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A solution of 6-methoxypicolinic acid (1.8 g, 11.8 mmol) in anhydrous tetrahydrofuran (40

mL) is cooled to 0 °C.

Lithium aluminum hydride (11.8 mL of a 1M solution in THF, 11.8 mmol) is added dropwise to

the cold solution.

The mixture is stirred at 0 °C for 30 minutes.

The reaction is quenched by the slow addition of a saturated aqueous solution of Rochelle's

salt (sodium potassium tartrate).

The mixture is stirred at room temperature for 1 hour.

The product is extracted with ethyl acetate.

The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under

reduced pressure to yield (6-Methoxypyridin-2-YL)methanol.

Synthesis of (6-methoxypyridin-2-yl)methanamine
To a solution of (6-Methoxypyridin-2-YL)methanol in a suitable solvent, add a chlorinating

agent (e.g., thionyl chloride) to convert the alcohol to the corresponding chloride.

The resulting 2-(chloromethyl)-6-methoxypyridine is then reacted with a source of ammonia

(e.g., sodium azide followed by reduction, or direct amination) to yield (6-methoxypyridin-2-

yl)methanamine.

Synthesis of 3,5-diphenyl-N-((6-methoxypyridin-2-
yl)methyl)pyrazolo[1,5-a]pyrimidin-7-amine (Analog of
Compound 48)

A mixture of 7-chloro-3,5-diphenylpyrazolo[1,5-a]pyrimidine (0.136 mmol) and (6-

methoxypyridin-2-yl)methanamine (0.163 mmol) in a suitable solvent (e.g., N,N-

dimethylformamide) is heated.

The reaction progress is monitored by thin-layer chromatography.
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Upon completion, the reaction mixture is cooled and the product is isolated by precipitation

or extraction.

The crude product is purified by column chromatography to yield the final compound.[7]
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Caption: TRPV3 Signaling Pathway in Pain and Inflammation.
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Caption: Workflow for Synthesis and Screening of Anti-mycobacterial Agents.
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Conclusion
(6-Methoxypyridin-2-YL)methanol is a privileged scaffold in medicinal chemistry, providing a

gateway to the synthesis of compounds with significant therapeutic potential. Its utility in the

development of TRPV3 antagonists and anti-mycobacterial agents highlights its versatility. The

structure-activity relationships of its derivatives underscore the importance of targeted chemical

modifications to optimize biological activity. The detailed protocols and workflows provided

herein serve as a valuable resource for researchers aiming to leverage this building block in

their drug discovery endeavors. Further exploration of this scaffold is warranted to unlock its full

potential in addressing unmet medical needs.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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